1-Methoxyhexane-3-thiol, (R)-

odor threshold enantioselective olfaction gas-phase detection

1-Methoxyhexane-3-thiol, (R)- (CAS 449174-61-2, molecular formula C₇H₁₆OS, MW 148.27 g/mol) is the (R)-enantiomer of a chiral organosulfur aroma compound belonging to the methoxyalkyl thiol class [3.0.CO;2-O" target="_blank">1]. First identified as a key impact odorant in clary sage (Salvia sclarea L.) flowers, the compound exists as two enantiomers that exhibit dramatically different olfactory properties [3.0.CO;2-O" target="_blank">1].

Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
CAS No. 449174-61-2
Cat. No. B12686842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxyhexane-3-thiol, (R)-
CAS449174-61-2
Molecular FormulaC7H16OS
Molecular Weight148.27 g/mol
Structural Identifiers
SMILESCCCC(CCOC)S
InChIInChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1
InChIKeyGTDLILFCRHJTRW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyhexane-3-thiol, (R)- (CAS 449174-61-2): Chiral Organosulfur Odorant for Flavor, Fragrance, and Analytical Reference Applications


1-Methoxyhexane-3-thiol, (R)- (CAS 449174-61-2, molecular formula C₇H₁₆OS, MW 148.27 g/mol) is the (R)-enantiomer of a chiral organosulfur aroma compound belonging to the methoxyalkyl thiol class [1]. First identified as a key impact odorant in clary sage (Salvia sclarea L.) flowers, the compound exists as two enantiomers that exhibit dramatically different olfactory properties [1]. The (R)-enantiomer is characterized by a sulfury, herbaceous, onion-like odor profile and a gas-phase odor detection threshold of 1.09 × 10⁻³ ng/L air — approximately 27-fold higher (i.e., less potent) than its (S)-counterpart [2]. The compound is a liquid at ambient conditions with a predicted boiling point of ~184 °C at 760 mmHg and a predicted logP of 2.28–2.39 . It is primarily utilized in flavor and fragrance research, chiral analytical method development, and natural product authentication studies.

Why Racemic 1-Methoxyhexane-3-thiol or the (S)-Enantiomer Cannot Substitute for (R)-1-Methoxyhexane-3-thiol in Research and Formulation


Substituting (R)-1-methoxyhexane-3-thiol with its racemate (CAS 94291-50-6) or the (S)-enantiomer (CAS 400052-49-5) is scientifically unsound because the two enantiomers exhibit a ~27-fold difference in odor detection threshold and fundamentally distinct odor characters [1]. The (S)-enantiomer delivers an herbaceous-green, alliaceous, perspiration-like profile that defines the clary-sage signature, whereas the (R)-enantiomer produces a sulfury, herbaceous, onion-like odor that lacks the clary-sage character entirely [1]. In the natural sources where this compound occurs (clary sage, Ruta chalepensis), the enantiomeric ratio is consistently skewed in favor of (S) at approximately 60:40 to 70:30 (S:R) [2]. Consequently, the (R)-enantiomer represents the minor natural form, making enantiopure (R) material indispensable as an analytical reference standard for chiral authentication, enantiomeric excess determination, and structure–odor relationship studies. No other commercially available methoxy thiol — including racemic 1-methoxyhexane-3-thiol, 1-methoxyheptane-3-thiol, or 4-methoxy-2-methylbutane-2-thiol — replicates the specific combination of odor character and threshold exhibited by the (R)-enantiomer [1].

Quantitative Differential Evidence for (R)-1-Methoxyhexane-3-thiol Versus Its Closest Analogs, Enantiomer, and In-Class Compounds


Odor Detection Threshold: (R)-1-Methoxyhexane-3-thiol Is ~27-Fold Less Potent Than Its (S)-Enantiomer

The gas-phase odor detection threshold of (R)-1-methoxyhexane-3-thiol was measured at 1.09 × 10⁻³ ng/L air, which is approximately 27-fold higher (i.e., lower potency) than the (S)-enantiomer threshold of 0.04 × 10⁻³ ng/L air [1]. Both values were determined by GC-olfactometry with human panelists using enantiomerically pure synthetic samples prepared via enantioselective synthesis [2]. The (S)-enantiomer is described as one of the most powerful odorants known, while the (R)-enantiomer, though still an extremely potent thiol, is markedly less intense [1].

odor threshold enantioselective olfaction gas-phase detection flavor chemistry

Odor Character Differentiation: (R)-Enantiomer Lacks the Clary-Sage Signature Present in the (S)-Enantiomer and Natural Isolate

Sensory evaluation by trained perfumers established that (R)-1-methoxyhexane-3-thiol is perceived as sulfury, herbaceous, and onion-like, and it definitely lacks the unique clary-sage character that defines the (S)-enantiomer [1]. By contrast, (S)-1-methoxyhexane-3-thiol exhibits herbaceous-green, alliaceous, burnt-sulfur, and perspiration notes that are key to the fragrance of clary-sage flowers and freshly distilled essential oil [1]. The natural clary-sage odor is a composite of both enantiomers present in a ~60:40 (S:R) ratio, but the clary-sage identity is carried predominantly by the (S)-form [2].

odor quality sensory analysis enantioselective perception fragrance design

Natural Enantiomeric Ratio: (R)-1-Methoxyhexane-3-thiol Is the Minor Enantiomer in Both Clary Sage and Ruta Species

In clary sage (Salvia sclarea L.) flowers, the natural enantiomeric ratio of 1-methoxyhexane-3-thiol was determined as approximately 60:40 in favor of the (S)-enantiomer [1]. In Ruta chalepensis L., the ratio was found to be approximately 70:30 (S:R) [1]. In both natural fractions, the (R)-enantiomer is the consistently minor component, representing only 30–40% of the total thiol content [2]. The homologue 1-methoxy-4-methylpentane-3-thiol (4), also identified in Ruta, was found exclusively in the (R)-configuration in nature, indicating that the stereochemical outcome is compound-dependent within this structural family [2].

natural product authentication enantiomeric ratio chiral analysis clary sage Ruta chalepensis

Odor Profile Divergence from Structural Homologues: (R)-1-Methoxyhexane-3-thiol Provides a Sulfury-Onion Character Distinct from Gardenia, Berry, and Blackcurrant Homologues

Within the methoxyalkyl thiol series, altering the carbon chain length or alkoxy substituent produces qualitatively distinct odor profiles as documented in Firmenich patent disclosures [1]. (R)-1-Methoxyhexane-3-thiol (C₇ backbone) delivers a sulfury, herbaceous, onion-like note [2]. By contrast, its one-carbon homologue 1-methoxyheptane-3-thiol (C₈ backbone) imparts a floral, green gardenia character recalling styrallyl acetate [1]. The ethoxy analog 1-ethoxyhexane-3-thiol produces a berry, blackberry-type vegetable note [1]. Meanwhile, 1-methoxy-4-methylpentane-3-thiol (branched C₇) develops a sulfury-herbaceous profile with a marked fruity tonality [1]. The structurally more distant 4-methoxy-2-methylbutane-2-thiol (C₅ backbone) is characterized by a blackcurrant, catty, tropical fruit odor .

structure-odor relationship homologue comparison fragrance ingredient selection organosulfur

Enantioselective Synthesis of 1-Methoxyhexane-3-thiol as a Model System for Chiral Varietal Thiol Standards in Wine Research

The enantioselective synthetic strategy developed by van de Waal et al. for preparing both (R)- and (S)-1-methoxyhexane-3-thiol served as a methodological template for the subsequent synthesis of other chiral varietal thiol standards, notably 3-mercaptohexan-1-ol (3MH) and 3-mercaptohexyl acetate (3MHA), which are critical impact odorants in Sauvignon Blanc and other Vitis vinifera wines [1]. The Chemical Reviews survey by Roland et al. (2011) explicitly cites the enantioselective synthesis of 1-methoxyhexane-3-thiol (reference 51) as the synthetic inspiration for the preparation of enantiopure 3MH and 3MHA used as analytical standards for chiral GC-MS quantification of thiol enantiomeric distribution in wines [1]. The absolute configuration of the (S)-enantiomer was corroborated by X-ray diffraction analysis of a crystalline thioester derivative, providing unambiguous stereochemical assignment [2].

enantioselective synthesis chiral analytical standard varietal thiol wine aroma 3MH

High-Value Application Scenarios for (R)-1-Methoxyhexane-3-thiol (CAS 449174-61-2) in Research, Formulation, and Quality Control


Chiral Reference Standard for Enantiomeric Authentication of Clary Sage and Ruta Essential Oils and Natural Extracts

The known natural enantiomeric ratio of ~60:40 to 70:30 (S:R) in clary sage and Ruta chalepensis [1] makes enantiopure (R)-1-methoxyhexane-3-thiol an indispensable chiral reference standard for GC-MS enantiomeric excess determination. Quality control laboratories can use the (R)-enantiomer to establish calibration curves for quantifying the S:R ratio in commercial essential oils and natural extracts. A deviation from the expected 30–40% (R) content may indicate synthetic adulteration or non-natural sourcing [1]. The validated chiral GC conditions originally developed for 1-methoxyhexane-3-thiol enantiomer separation [2] provide a directly transferable analytical method.

Fragrance Accord Development Requiring a Sulfury, Herbaceous, Onion-Like Note Without the Clary-Sage Perspiration Character

Perfumers developing accords that require a sulfury-herbaceous-onion top note without the animalic perspiration and burnt-sulfur facets characteristic of clary sage should select (R)-1-methoxyhexane-3-thiol over the racemate or the (S)-enantiomer. The (R)-form's higher odor threshold (1.09 × 10⁻³ ng/L air vs. 0.04 × 10⁻³ ng/L for (S)) [1] also provides greater dosing latitude, making it easier to fine-tune intensity in fine fragrance formulations. Structurally related homologues such as 1-methoxyheptane-3-thiol (floral-gardenia) and 1-ethoxyhexane-3-thiol (berry-blackberry) [3] produce fundamentally different odor characters and cannot substitute for the specific onion-sulfury profile of the (R)-enantiomer.

Method Development and Validation for Chiral Varietal Thiol Analysis in Wine and Fermented Beverages

Research groups developing chiral analytical methods for varietal thiols (3MH, 3MHA, 4MMP) in Sauvignon Blanc, Riesling, and other wines can use (R)-1-methoxyhexane-3-thiol as a structurally related chiral probe compound for method development, column screening, and GC conditions optimization [2]. The enantioselective synthetic route to this compound [4] served as the methodological template for preparing enantiopure 3MH and 3MHA standards used in wine thiol research [2]. Its well-characterized chiral resolution behavior makes it a cost-effective surrogate for optimizing separation parameters before committing to more expensive or less stable varietal thiol standards.

Structure–Odor Relationship (SOR) Studies Investigating Enantioselective Olfactory Receptor Activation by Chiral Thiols

The ~27-fold difference in odor detection threshold and the qualitative divergence in odor character between the (R)- and (S)-enantiomers of 1-methoxyhexane-3-thiol [1] make this compound pair an exemplary model system for investigating enantioselective olfactory receptor activation. Academic and industrial sensory research groups studying the molecular basis of chiral odor perception can employ enantiopure (R)-1-methoxyhexane-3-thiol alongside its (S)-antipode to probe how a single stereocenter, remote from both the methoxy osmophore and the thiol hydrogen-bond donor, drives differential receptor binding and signal transduction [4].

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